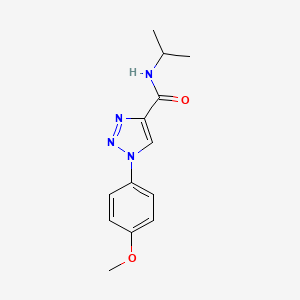

5-Amino-6-ethoxypyrazine-2-boronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Boronic acid pinacol esters are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed carbon–carbon bond forming reactions like Suzuki–Miyaura reaction .

Molecular Structure Analysis

The molecular structure of boronic acid pinacol esters involves a boron atom bonded to two oxygen atoms and an organic group .Chemical Reactions Analysis

Boronic acid pinacol esters are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of boronic esters is also an important reaction .Physical And Chemical Properties Analysis

Boronic acid pinacol esters are usually bench stable, easy to purify, and often commercially available . They are generally environmentally benign .Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. Pinacol boronic esters serve as essential reagents in SM coupling reactions. These reactions allow the synthesis of diverse organic compounds, including pharmaceuticals, agrochemicals, and materials .

Hydromethylation of Alkenes

Catalytic protodeboronation of alkyl boronic esters, including pinacol boronic esters, enables the formal anti-Markovnikov hydromethylation of alkenes. This transformation is valuable but previously unknown. By pairing protodeboronation with a Matteson–CH₂–homologation, researchers can achieve this selective hydromethylation. Notably, this sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .

Organic Synthesis

Pinacol boronic esters are highly stable and easy to handle. They serve as versatile building blocks in organic synthesis. Researchers use them for various transformations, such as homologations, conjunctive cross couplings, and radical-polar crossover reactions. Their bench stability and compatibility with other functional groups make them attractive substrates .

Pharmaceutical Intermediates

Specific derivatives of pinacol boronic esters, such as 2-Cyanopyridine-5-boronic acid pinacol ester and 2-(Methylamino)pyrimidine-5-boronic acid pinacol ester, find applications as pharmaceutical intermediates. These compounds play crucial roles in the synthesis of bioactive molecules .

Heterocyclic Synthesis

Pinacol boronic esters participate in heterocycle synthesis. For example, they can be used in the construction of heteroarenes, which are essential structural motifs in pharmaceuticals and agrochemicals. The radical-based protocols allow the formation of diverse heterocyclic compounds .

Formal Total Synthesis

Researchers have employed protodeboronation in the formal total synthesis of natural products. Notably, it played a role in the synthesis of δ-®-coniceine and indolizidine 209B. These examples highlight the practical significance of pinacol boronic esters in complex molecule assembly .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of the compound 5-Amino-6-ethoxypyrazine-2-boronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The 5-Amino-6-ethoxypyrazine-2-boronic acid pinacol ester interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound 5-Amino-6-ethoxypyrazine-2-boronic acid pinacol ester affects the Suzuki–Miyaura coupling pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds . The downstream effects include the formation of new organic compounds through carbon–carbon bond formation .

Pharmacokinetics

It’s known that the compound is relatively stable , which suggests it may have good bioavailability

Result of Action

The molecular and cellular effects of the action of 5-Amino-6-ethoxypyrazine-2-boronic acid pinacol ester are the formation of new carbon–carbon bonds . This results in the synthesis of new organic compounds, which can be used in various applications in organic chemistry .

Action Environment

The action, efficacy, and stability of 5-Amino-6-ethoxypyrazine-2-boronic acid pinacol ester can be influenced by environmental factors. For instance, the pH strongly influences the rate of the reaction . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes . Additionally, the compound is usually bench stable , suggesting it has good stability under standard laboratory conditions.

Eigenschaften

IUPAC Name |

3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BN3O3/c1-6-17-10-9(14)15-7-8(16-10)13-18-11(2,3)12(4,5)19-13/h7H,6H2,1-5H3,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPVOPJJAYRZME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=N2)OCC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-6-ethoxypyrazine-2-boronic acid pinacol ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B2697942.png)

![4-[(4-ethylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one](/img/structure/B2697945.png)

![1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2697947.png)

![(2E)-1-[4-(4-fluorophenyl)piperazinyl]-3-(3-methylphenyl)prop-2-en-1-one](/img/structure/B2697948.png)

![Methyl 2-[bis({6-chloroimidazo[1,2-a]pyridin-3-yl}methyl)amino]propanoate](/img/structure/B2697954.png)

![2-phenyl-5-(trifluoromethyl)-4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2697956.png)

![2-(2-Oxo-1,3-benzoxazol-3-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2697958.png)